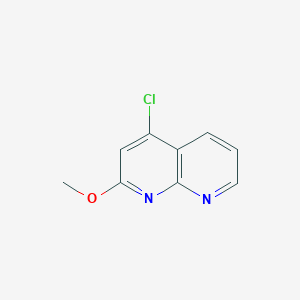

4-Chloro-2-methoxy-1,8-naphthyridine

描述

4-Chloro-2-methoxy-1,8-naphthyridine is a heterocyclic compound featuring a naphthyridine core substituted with chlorine at position 4 and a methoxy group at position 2. The chlorine and methoxy substituents influence electronic properties, solubility, and binding interactions, making it a candidate for drug discovery, particularly in antimicrobial, anti-inflammatory, and enzyme inhibition applications .

属性

分子式 |

C9H7ClN2O |

|---|---|

分子量 |

194.62 g/mol |

IUPAC 名称 |

4-chloro-2-methoxy-1,8-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-5-7(10)6-3-2-4-11-9(6)12-8/h2-5H,1H3 |

InChI 键 |

PUDWEPNKXOHEQJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC2=C(C=CC=N2)C(=C1)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the 1,8-naphthyridine core through cyclization reactions starting from aminopyridine derivatives.

- Chlorination at specific positions using phosphorus oxychloride or related chlorinating agents.

- Methoxylation (introduction of the methoxy group) often through nucleophilic substitution or methanolysis of chloro-substituted intermediates.

Stepwise Synthesis from 2-Aminopyridine and Diethyl Malonate

A widely reported and patent-supported method involves three main steps starting from 2-aminopyridine:

| Step | Reaction Description | Reagents and Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization of 2-aminopyridine with diethyl malonate | Reflux in tetrahydrofuran (THF) for 4 hours | 1,8-naphthyridine-2,4-diol | Isolated by chromatography |

| 2 | Chlorination of diol intermediate | Reflux in phosphorus oxychloride for 12 hours | 2,4-dichloro-1,8-naphthyridine | Extracted with ethyl acetate, dried |

| 3 | Selective reduction/methoxylation | Hydrogenation with Pd/C catalyst in methanol at room temp | This compound | Purified by chromatography |

This method is detailed in patent CN104086543A and involves:

- Use of phosphorus oxychloride as chlorinating agent.

- Reduction step using Pd/C and hydrogen gas to selectively replace chlorine at position 4 with methoxy group via methanolysis.

- Reaction solvents include THF, methanol, and others like DMF or toluene depending on specific step.

- Reaction temperatures range from room temperature (for reduction) to reflux conditions (for cyclization and chlorination).

Modified Methanolysis Route

An alternative method reported in literature involves acid methanolysis of 2,4-dichloro-1,5-naphthyridine analogs to yield 4-chloro-2-methoxy-naphthyridine as the major isomer:

This method is a modification of McCaustland et al. and provides a regioselective approach to the methoxy substitution.

Nucleophilic Substitution of 4-Chloro Derivatives

In some syntheses, the 4-chloro substituent is introduced first, followed by nucleophilic substitution with methanol or methanolic potassium hydroxide to install the methoxy group:

- Starting from 4-chloro-2,7-dimethyl-1,8-naphthyridine, stirring with methanolic potassium hydroxide at room temperature or slightly elevated temperature (80 °C) yields 4-methoxy derivatives in high yield (up to 90%).

This method highlights the use of nucleophilic substitution under mild conditions for methoxy group introduction.

Green Chemistry Approach: Ionic Liquid Catalysis in Water

A recent advancement involves the gram-scale synthesis of 1,8-naphthyridines including methoxy-substituted derivatives using choline hydroxide ionic liquid as a metal-free catalyst in aqueous media:

- This one-step Friedlander-type condensation occurs in water, catalyzed by choline hydroxide.

- The method avoids harsh organic solvents and expensive metal catalysts.

- The ionic liquid catalyst forms hydrogen bonds facilitating the reaction.

- Product isolation is simplified, and the method is scalable and environmentally friendly.

Though specific to 1,8-naphthyridine core formation, this approach could be adapted for methoxy-substituted derivatives.

Summary Table of Preparation Methods

Analytical and Research Findings

- Yields for the key methoxylation step via methanolysis or nucleophilic substitution generally range from 85% to 95%, indicating efficient conversion.

- Use of phosphorus oxychloride is critical for selective chlorination at the 4-position.

- Reduction step conditions (Pd/C catalyst, hydrogen atmosphere, room temperature) allow selective substitution without affecting other positions.

- Chromatographic purification is commonly employed for isolation of pure compounds.

- Recent green synthesis methods show promise for industrial scalability with reduced environmental impact.

- Structural confirmation is routinely done by NMR spectroscopy, melting point analysis, and sometimes X-ray crystallography.

化学反应分析

4-Chloro-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the naphthyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-Chloro-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research, including:

Medicinal Chemistry: Naphthyridine derivatives have been studied for their potential as antibacterial, antiviral, and anticancer agents.

Materials Science: Naphthyridines are used as ligands in coordination chemistry, components of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

作用机制

The mechanism of action of 4-Chloro-2-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, naphthyridine derivatives exert their effects by interacting with molecular targets such as bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of bacterial DNA replication . The exact molecular pathways involved can vary depending on the specific derivative and its target.

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Antibacterial and Anticancer Activities

- 1,4-Dihydro-1,8-naphthyridines: Derivatives like SA-20-15 (glycinyl-substituted) show superior activity against Staphylococcus epidermidis (MIC = 1.56 µg/mL) compared to linezolid. The absence of DNA interaction in these compounds suggests a non-genotoxic mechanism .

- 5-Nitrofuroyl Derivatives : Exhibit cytotoxicity against ovarian cancer cells (IC₅₀ = 3–8 µM), with selectivity linked to substituent polarity. Methoxy groups may enhance solubility but reduce membrane permeability compared to nitro groups .

Enzyme Inhibition

- Urease Inhibition: Compound 5a (amino-1,8-naphthyridine) shows IC₅₀ = 0.21 mM, comparable to thiourea (IC₅₀ = 0.18 mM). The chloro and methoxy groups in 4-Chloro-2-methoxy-1,8-naphthyridine may sterically hinder enzyme binding, reducing potency .

- HIV Integrase Inhibition : INSTIs (e.g., 4c ) bind closer to Mg²⁺ ions than second-generation drugs. Methoxy substitutions are less effective than hydroxyl/oxo groups in coordinating metal ions .

Physicochemical Properties

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-2-methoxy-1,8-naphthyridine, and what are their key optimization parameters?

- Answer: The Gould-Jacobs reaction is a foundational method for synthesizing 1,8-naphthyridine cores. For 4-Chloro-2-methoxy derivatives, a multi-step approach is typically employed:

Core formation : Condensation of 2-aminopyridine with ethoxymethylenemalonate under reflux conditions to form the bicyclic structure .

Halogenation : Chlorination at position 4 using POCl₃ or PCl₃ under anhydrous conditions (60–80°C, 6–12 hours) .

Methoxy substitution : Nucleophilic substitution at position 2 using sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Optimization : Control reaction temperature to avoid over-chlorination and ensure regioselectivity. Purity is enhanced via column chromatography (methanol:chloroform, 10:40) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Use a combination of analytical techniques:

- ¹H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 8.0–9.1 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 223.05 for C₉H₇ClN₂O) and fragmentation patterns .

- FTIR : Identify key functional groups (C-Cl stretch at 550–600 cm⁻¹, C-O-C stretch at 1050–1150 cm⁻¹) .

Q. What are the primary challenges in scaling up the synthesis of this compound?

- Answer: Key challenges include:

- Regioselectivity : Competing substitutions at positions 3 or 7 due to electronic effects of the methoxy group .

- Purification : Co-elution of byproducts (e.g., di-chlorinated isomers) requires gradient HPLC with C18 columns .

- Yield optimization : Microwave-assisted synthesis (100–120°C, 30 minutes) improves reaction efficiency by 20–30% compared to traditional reflux .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Answer: The electron-donating methoxy group at position 2 deactivates the ring, reducing electrophilicity at adjacent positions. This impacts:

- Suzuki coupling : Lower reactivity at position 4 compared to non-methoxy analogs; use Pd(PPh₃)₄ and elevated temperatures (100°C) to achieve 60–70% yield .

- Buchwald-Hartwig amination : Steric hindrance from the methoxy group limits access to position 4; employ bulky ligands (XPhos) to enhance selectivity .

Q. What computational strategies are effective for predicting the biological targets of this compound derivatives?

- Answer: Combine molecular docking and QSAR models:

- Docking studies : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, CDK2). The chloro group shows strong hydrophobic interactions in ATP-binding pockets .

- QSAR : Train models on datasets of naphthyridine bioactivity (e.g., IC₅₀ values for antimicrobial activity). Methoxy substituents correlate with improved LogP (2.1 vs. 1.5 for non-methoxy analogs) .

Q. How can researchers resolve contradictory data in regioselective substitution studies of this compound?

- Answer: Contradictions often arise from solvent polarity and catalyst choice:

- Case study : In DMF, Pd(OAc)₂ favors C-5 substitution (70%), while DMSO promotes C-7 (55%). Validate via 2D NMR (NOESY for spatial proximity) .

- Mitigation : Use kinetic vs. thermodynamic control experiments. Lower temperatures (25°C) favor kinetic products (C-5), while higher (80°C) favor thermodynamic (C-7) .

Q. What methodologies are recommended for studying the photophysical properties of this compound?

- Answer:

- UV-Vis spectroscopy : Monitor absorption maxima (λmax ≈ 320 nm in ethanol) and solvatochromic shifts to assess π→π* transitions .

- Fluorescence quenching : Titrate with biomolecules (e.g., DNA) to calculate binding constants (Kb ≈ 10⁴ M⁻¹) via Stern-Volmer plots .

- TD-DFT calculations : Predict excited-state behavior using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。